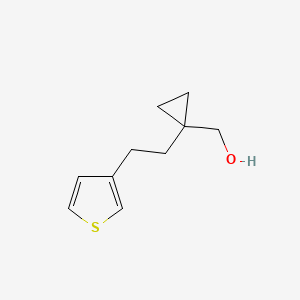
(1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol: is a chemical compound with the molecular formula C10H14OS and a molecular weight of 182.28 g/mol It features a cyclopropyl group attached to a methanol moiety, with a thiophene ring linked via an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol typically involves the reaction of thiophene derivatives with cyclopropylmethanol under specific conditions. One common method includes the use of a Grignard reagent derived from thiophene, which is then reacted with cyclopropylmethanol to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: It may be used to investigate the effects of structural modifications on biological activity .
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Thiophene derivatives are known for their pharmacological activities, and this compound may serve as a lead compound for drug development .
Industry: Industrially, the compound can be used in the production of materials with specific properties, such as polymers and coatings. Its unique structure may impart desirable characteristics to the final products .
Mécanisme D'action
The mechanism of action of (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol involves its interaction with molecular targets and pathways within biological systems. The thiophene ring is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may also play a role in enhancing the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
- (1-(Thiophen-2-yl)cyclopropyl)methanol
- 1-(Thiophen-3-yl)ethanone
- 3-acetyl-2-carboxythiophene
- 4-acetyl-3-carboxythiophene
- 3,5-diacetyl-2-ethylamino-4-methylthiophene
Comparison: Compared to these similar compounds, (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol is unique due to the presence of both a cyclopropyl group and a thiophene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features may also influence its reactivity and interactions with biological systems .
Propriétés
Formule moléculaire |
C10H14OS |
|---|---|
Poids moléculaire |
182.28 g/mol |
Nom IUPAC |
[1-(2-thiophen-3-ylethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H14OS/c11-8-10(4-5-10)3-1-9-2-6-12-7-9/h2,6-7,11H,1,3-5,8H2 |
Clé InChI |
INGRLNAILOTCFT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CCC2=CSC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


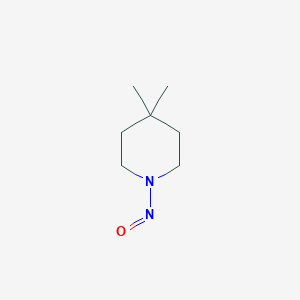

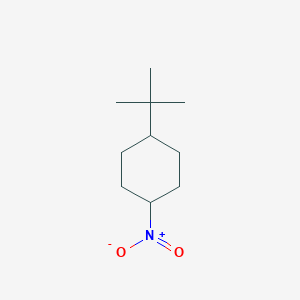
![2-[2-(Propan-2-yloxy)phenyl]oxirane](/img/structure/B13618428.png)
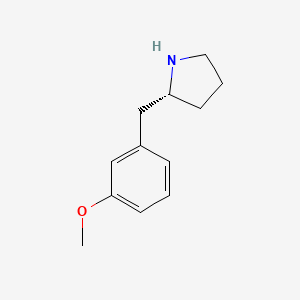

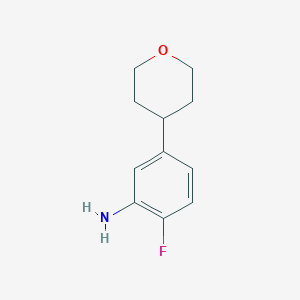
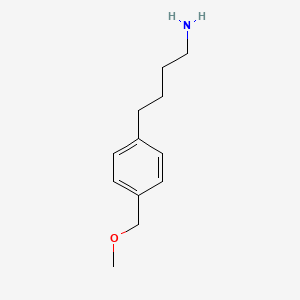
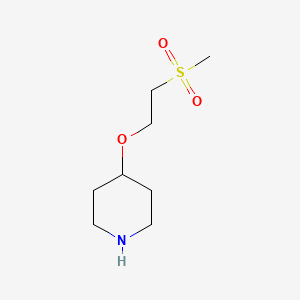

![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)
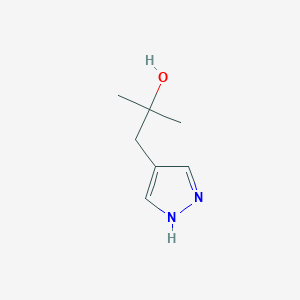
![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)
![Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)
